REACTION_SMILES
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[Br-:1].[Br-:2].[CH2:37]1[CH2:38][CH2:39][CH2:40][CH2:41][CH2:42]1.[CH3:22][C:23]#[N:24].[c:3]1([P:4]([c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:17][cH:18][cH:19][cH:20][cH:21]1.[o:25]1[cH:26][c:27]([CH2:34][CH2:35][OH:36])[c:28]2[c:29]1[cH:30][cH:31][cH:32][cH:33]2>>[Br:1][CH2:35][CH2:34][c:27]1[cH:26][o:25][c:29]2[c:28]1[cH:33][cH:32][cH:31][cH:30]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1coc2ccccc12
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Name
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Type
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product
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Smiles
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BrCCc1coc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |